molecular formula C21H25NO4S B11480705 2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11480705
M. Wt: 387.5 g/mol
InChI Key: AFHQPERKXCRQPP-UHFFFAOYSA-N
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Description

2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate, the specific synthetic route would involve the appropriate starting materials and reagents to introduce the methoxyethyl, ethylsulfanyl, and carboxylate groups onto the indole core.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, solvents, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would yield an alcohol .

Scientific Research Applications

2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to biological effects such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl and ethylsulfanyl groups may enhance its solubility and bioavailability compared to other indole derivatives .

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

2-methoxyethyl 1-(2-ethylsulfanylethyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-4-27-12-9-22-14(2)19(21(24)26-11-10-25-3)17-13-18(23)15-7-5-6-8-16(15)20(17)22/h5-8,13,23H,4,9-12H2,1-3H3

InChI Key

AFHQPERKXCRQPP-UHFFFAOYSA-N

Canonical SMILES

CCSCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCCOC)C

Origin of Product

United States

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